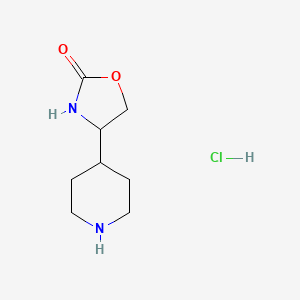

4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidine is a common structural element in many pharmaceuticals and other organic compounds . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, the synthesis of a similar compound, 4-(Piperidin-4-yl)benzoic acid hydrochloride, involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group .Molecular Structure Analysis

The molecular structure of piperidine derivatives can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The exact structure of “4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride” would need to be determined through similar methods.Chemical Reactions Analysis

Piperidine derivatives are involved in a wide range of chemical reactions. They are used in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would need to be determined through laboratory analysis. This could include determining its melting point, boiling point, solubility, and other relevant properties .科学的研究の応用

Antibacterial Properties and Structural Analysis

Antibacterial Agents Development

- Research has identified oxazolidinones as a novel class of synthetic antibacterial agents effective against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and selected anaerobic organisms. A series of piperazinyl oxazolidinones were evaluated, revealing compounds with significant antibacterial properties against selected gram-positive pathogens. This includes the investigation of structural activity relationships within oxazolidinones, highlighting the potential of these compounds in addressing antibiotic resistance (Tucker et al., 1998).

Synthesis and Evaluation of Novel Oxazolidinones

- Novel methylamino piperidinyl substituted oxazolidinones have been synthesized and evaluated for their antibacterial activities. These compounds showed comparable activity to established antibiotics like linezolid against resistant Staphylococcus aureus strains, demonstrating the chemical's role in developing new antibacterial therapies (Srivastava et al., 2007).

Modification for Reduced Mitochondrial Toxicity

- Modifications to the oxazolidinone structure, including substitutions on the piperidine or azetidine rings, have been explored to reduce mitochondrial protein synthesis inhibition while maintaining antibacterial potency. This research underscores the importance of structural modifications in enhancing the safety profile of potential antibacterial agents (Renslo et al., 2007).

Enhanced Antibacterial Activity Through Structural Modifications

- A novel series of oxazolidinones featuring piperidine group modifications demonstrated enhanced antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria. This highlights the compound's versatility and potential in developing more effective antibacterial agents (Shin et al., 2013).

Crystal Structure Analysis for Drug Development

- The crystal structures of various compounds containing the oxazolidinone framework have been determined, providing valuable insights into the molecular conformation and potential interactions that could influence their biological activity. This information is crucial for the rational design of new drugs with improved efficacy and safety profiles (Souza et al., 2013).

作用機序

The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended use. For example, some piperidine derivatives have been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c11-8-10-7(5-12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGADBQJPNPZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2COC(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7,8-trimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736883.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2736885.png)

![(E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2736886.png)

![2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B2736888.png)

![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride](/img/structure/B2736892.png)

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2736898.png)

![7-Fluoro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2736900.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2736904.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2736906.png)